molecular formula C26H24N2O5S B11677897 5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11677897
M. Wt: 476.5 g/mol
InChI Key: STJMFSYTINZGBT-UHFFFAOYSA-N
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Description

The compound 5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of an aldehyde with the pyrimidine core.

    Attachment of the naphthalen-1-ylsulfanyl group: This can be done through a nucleophilic substitution reaction.

    Methoxylation and ethoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Benzyl derivatives: From reduction reactions.

    Substituted ethers: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry

    Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Sensors: It can be used in the development of chemical sensors due to its reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For example, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-methoxy-4-[2-(naphthalen-1-ylthio)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-{3-methoxy-4-[2-(naphthalen-2-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of functional groups in 5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione provides it with distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity or interaction profiles.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

5-[[3-methoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H24N2O5S/c1-27-24(29)20(25(30)28(2)26(27)31)15-17-11-12-21(22(16-17)32-3)33-13-14-34-23-10-6-8-18-7-4-5-9-19(18)23/h4-12,15-16H,13-14H2,1-3H3

InChI Key

STJMFSYTINZGBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC4=CC=CC=C43)OC)C(=O)N(C1=O)C

Origin of Product

United States

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